

Friedelan-3-one: A Technical Guide to its Discovery, Isolation, and Biological Significance

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Compound of Interest

Compound Name: *Friedelan-3-one*

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Executive Summary

Friedelan-3-one, a pentacyclic triterpenoid, has garnered significant attention in the scientific community for its diverse pharmacological activities. First isolated in the early 19th century, this natural product has a rich history intertwined with the exploration of cork and various plant species. This technical guide provides an in-depth overview of the discovery and historical context of **Friedelan-3-one**, detailed experimental protocols for its isolation and purification, a comprehensive summary of its physicochemical and spectroscopic properties, and an exploration of its mechanism of action, with a focus on its modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of **Friedelan-3-one** began in 1807, when it was first isolated from cork bark using alcohol.^{[1][2]} Initially, it was simply referred to as "cork alcohol."^{[1][2]} It wasn't until later that its complex pentacyclic triterpenoid structure was elucidated and it was given its systematic name. **Friedelan-3-one** is abundantly found in the cork tissues of trees like *Quercus suber*.^{[1][2]} Beyond cork, it has been identified in a wide array of plant species from families such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae.^{[1][3]} Its presence has also been noted in some mosses and lichens.^{[1][3]} Historically used in folk medicine for treating pain and

inflammation, the rich presence of **Friedelan-3-one** in these natural sources has spurred further investigation into its therapeutic potential.[\[4\]](#)

Physicochemical and Spectroscopic Data

The unambiguous identification and characterization of **Friedelan-3-one** are paramount for research and development. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of **Friedelan-3-one**

Property	Value	Reference(s)
Molecular Formula	C ₃₀ H ₅₀ O	[5]
Molecular Weight	426.72 g/mol	[5]
Melting Point	263 °C	
Appearance	White powder	
Solubility	Soluble in chloroform; sparingly soluble in ethanol; insoluble in water.	[1]
CAS Number	559-74-0	[5]

Table 2: Spectroscopic Data of **Friedelan-3-one**

Technique	Key Data Points	Reference(s)
¹³ C NMR (CDCl ₃ , δ in ppm)	C-3 (C=O): ~213.2	
	C-1: ~22.2, C-2: ~41.5, C-4: ~58.2, C-5: ~42.1, C-6: ~18.2, C-7: ~18.6, C-8: ~53.1, C-9: ~37.4, C-10: ~59.5, C-11: ~35.6, C-12: ~30.5, C-13: ~39.7, C-14: ~38.3, C-15: ~32.4, C-16: ~36.0, C-17: ~29.9, C-18: ~42.8, C-19: ~35.3, C-20: ~28.2, C-21: ~32.8, C-22: ~39.2, C-23: ~6.8, C-24: ~14.7, C-25: ~17.9, C-26: ~20.2, C-27: ~18.6, C-28: ~32.1, C-29: ~31.8, C-30: ~35.0	
¹ H NMR (CDCl ₃ , δ in ppm)	Multiple methyl singlets and multiplets between δ 0.72 and 1.18. Protons adjacent to the carbonyl group (H-2 and H-4) appear as multiplets around δ 2.2-2.4.	
IR (KBr, cm ⁻¹)	Strong absorption band for the carbonyl group (C=O) at approximately 1715 cm ⁻¹ .	
Mass Spectrometry (EI-MS)	Molecular ion peak (M ⁺) at m/z 426. Characteristic fragmentation pattern.	

Experimental Protocols

The following section provides detailed methodologies for the extraction, purification, and characterization of **Friedelan-3-one** from a natural source, primarily focusing on cork due to its high abundance of the compound.

Soxhlet Extraction of Friedelan-3-one from Cork

This protocol describes a classic and effective method for the initial extraction of **Friedelan-3-one**.

Materials:

- Powdered cork
- n-Hexane or Chloroform (reagent grade)
- Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
- Heating mantle
- Cellulose extraction thimble
- Rotary evaporator

Procedure:

- Weigh approximately 50 g of finely powdered cork and place it into a cellulose extraction thimble.
- Place the thimble inside the main chamber of the Soxhlet extractor.
- Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane (or chloroform) and boiling chips.
- Heat the solvent in the round-bottom flask using a heating mantle to a gentle boil.
- Allow the extraction to proceed for approximately 6-8 hours. The solvent will continuously cycle through the cork powder, extracting the soluble compounds.^[2]
- After the extraction is complete, turn off the heat and allow the apparatus to cool.
- Dismantle the apparatus and transfer the solvent containing the crude extract from the round-bottom flask.

- Concentrate the extract under reduced pressure using a rotary evaporator to obtain a solid or semi-solid crude extract.

Purification by Column Chromatography

This protocol outlines the purification of the crude extract to isolate **Friedelan-3-one**.

Materials:

- Crude **Friedelan-3-one** extract
- Silica gel (70-230 mesh)
- Petroleum ether (or hexane) and Ethyl acetate (ACS grade)
- Glass chromatography column
- Cotton or glass wool
- Sand
- Collection tubes
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- TLC developing chamber
- UV lamp and/or an appropriate staining solution (e.g., anisaldehyde-sulfuric acid)

Procedure:

- Column Packing:
 - Place a small plug of cotton or glass wool at the bottom of the chromatography column.
 - Add a thin layer of sand.
 - Prepare a slurry of silica gel in petroleum ether and pour it into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing.

- Add another thin layer of sand on top of the packed silica gel.
- Wash the column with petroleum ether, ensuring the solvent level never drops below the top of the sand.
- Sample Loading:
 - Dissolve the crude extract in a minimal amount of chloroform or the initial mobile phase.
 - Carefully load the dissolved sample onto the top of the silica gel column.
- Elution:
 - Begin elution with 100% petroleum ether.
 - Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., starting with 2% ethyl acetate in petroleum ether and incrementally increasing to 5%, 10%, etc.).^[6]
- Fraction Collection and Analysis:
 - Collect the eluate in small fractions (e.g., 10-15 mL).
 - Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 10% ethyl acetate in petroleum ether).
 - Visualize the spots under a UV lamp or by staining.
 - Combine the fractions containing pure **Friedelan-3-one** (identified by a single spot with the correct R_f value).
- Solvent Evaporation:
 - Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified **Friedelan-3-one**.

Recrystallization

This final purification step yields highly pure, crystalline **Friedelan-3-one**.

Materials:

- Purified **Friedelan-3-one** from column chromatography
- A suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol)
- Erlenmeyer flask
- Hot plate
- Filter paper
- Buchner funnel and vacuum flask

Procedure:

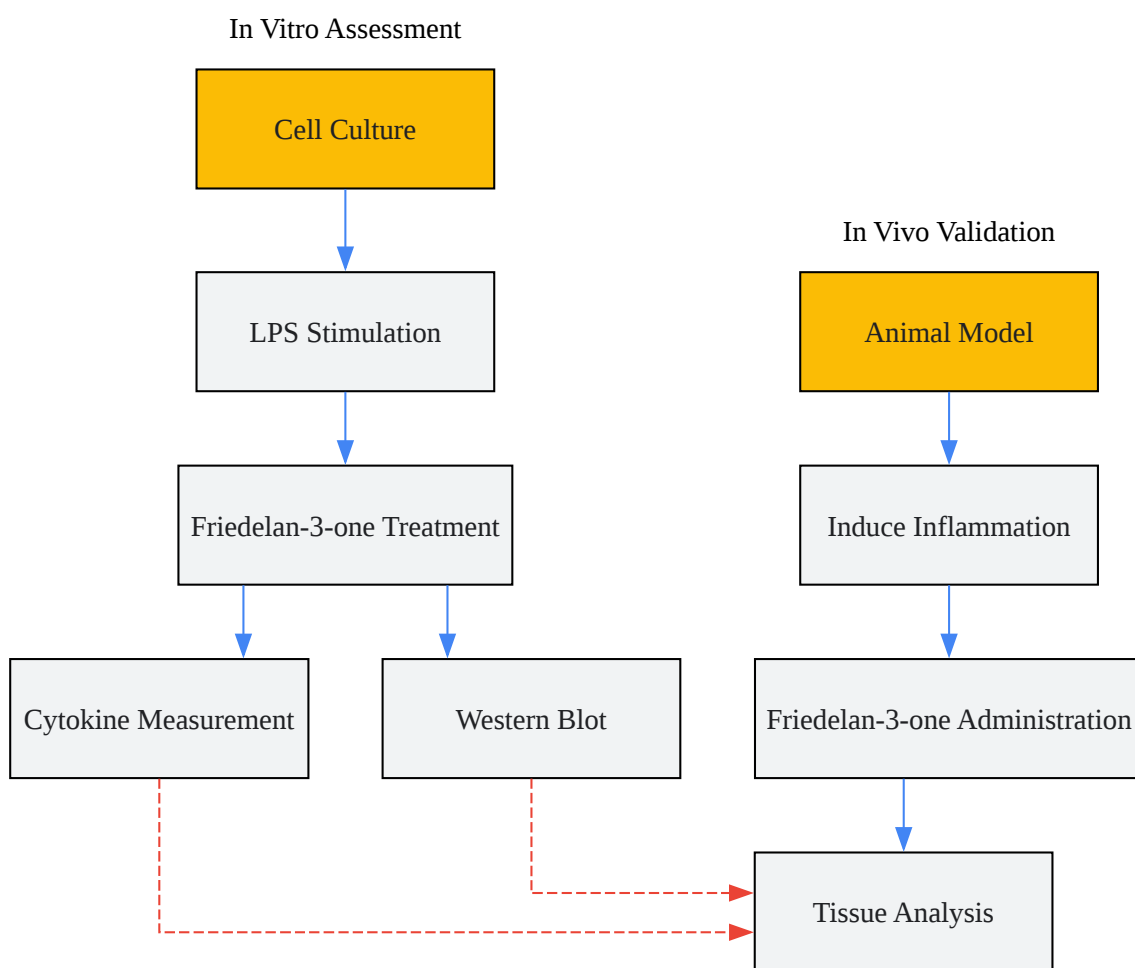
- Dissolve the purified **Friedelan-3-one** in a minimal amount of the hot solvent (e.g., ethyl acetate).^[7]
- If any insoluble impurities are present, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature. Crystals should begin to form.^[7]
- To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Biological Activities and Signaling Pathways

Friedelan-3-one exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being of particular interest. These effects are mediated through its interaction with key intracellular signaling pathways.

Anti-inflammatory Activity and a Logical Workflow for its Assessment

Friedelan-3-one has demonstrated potent anti-inflammatory effects in various studies.[8] Its mechanism of action involves the inhibition of pro-inflammatory signaling pathways. A logical workflow to assess its anti-inflammatory potential is outlined below.

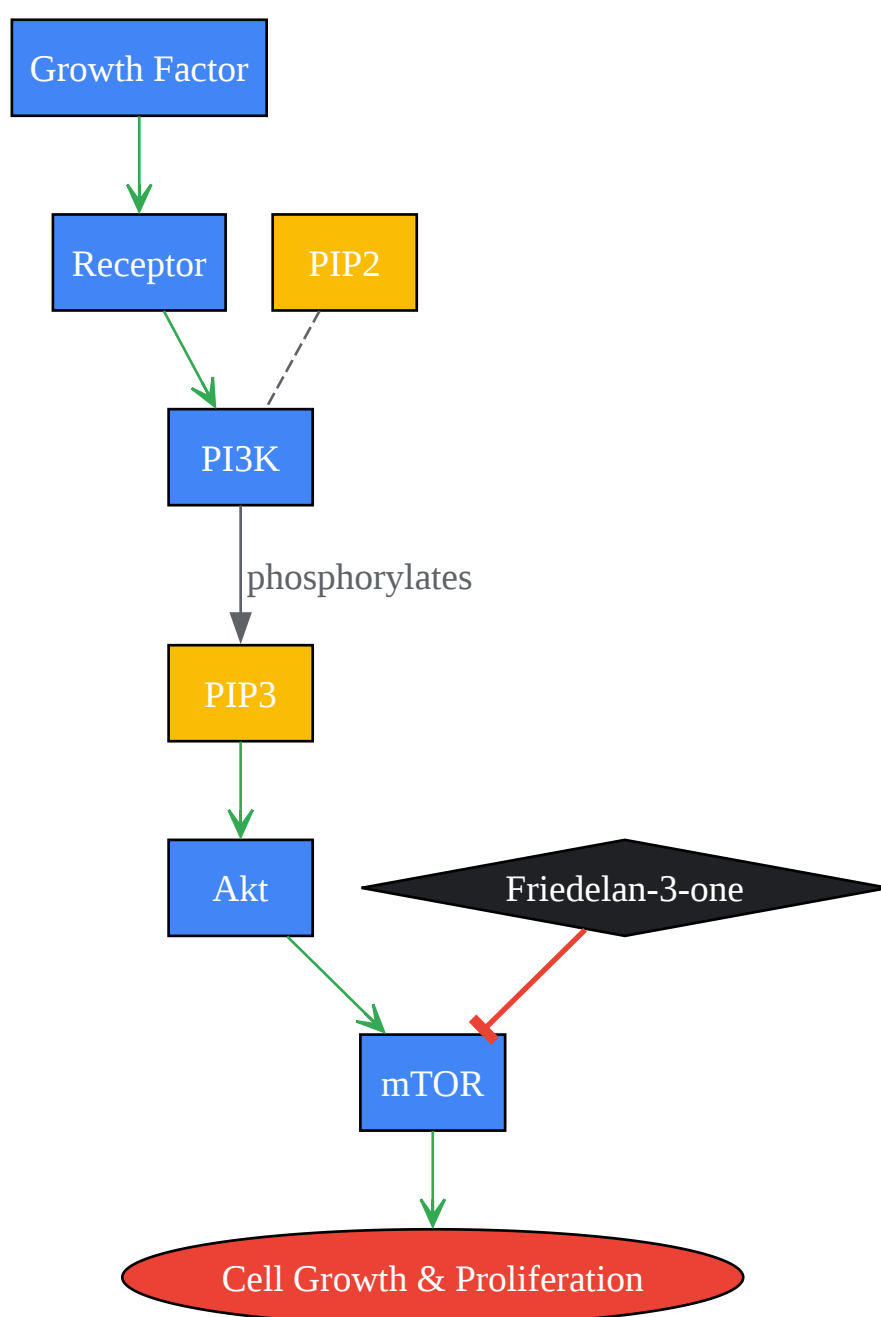


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Caption: Workflow for assessing the anti-inflammatory activity of **Friedelan-3-one**.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. **Friedelan-3-one** has been shown to inhibit this pathway, contributing to its anticancer effects. It has been observed to inhibit the phosphorylation of mTOR, a key downstream effector of the PI3K/Akt pathway.[4]

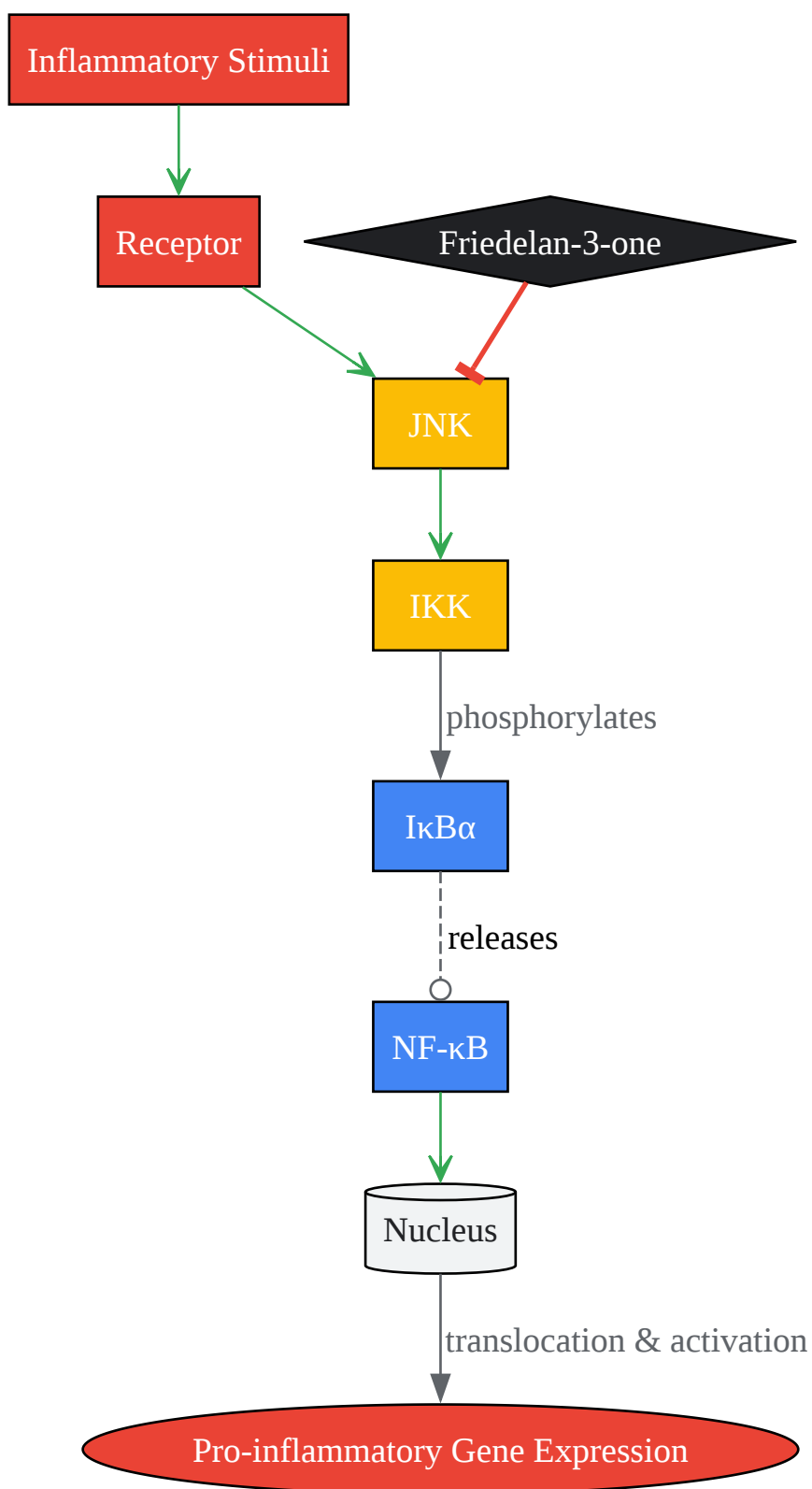


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Caption: **Friedelan-3-one**'s inhibition of the PI3K/Akt/mTOR signaling pathway.

Inhibition of the NF- κ B Signaling Pathway

Nuclear Factor-kappa B (NF- κ B) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and inflammation. Chronic activation of NF- κ B is linked to various inflammatory diseases and cancer. **Friedelan-3-one** has been found to inhibit the activation of the NF- κ B signaling pathway, which is a significant contributor to its anti-inflammatory properties.[9] Studies have shown that it can inhibit the phosphorylation of JNK, an upstream regulator of NF- κ B.[9]



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Caption: **Friedelan-3-one's** inhibitory effect on the NF-κB signaling pathway.

Conclusion

Friedelan-3-one stands as a testament to the rich chemical diversity found in nature and its potential for therapeutic applications. From its humble beginnings as "cork alcohol" to its current status as a promising bioactive molecule, its journey highlights the importance of continued research into natural products. This guide has provided a comprehensive overview of its history, isolation, characterization, and biological activities, with a focus on its modulation of critical signaling pathways. It is hoped that this information will serve as a valuable tool for scientists and researchers, facilitating further exploration and development of **Friedelan-3-one** as a potential therapeutic agent.

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